1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
Beschreibung
This urea derivative features a hybrid structure combining an indole moiety (via a 2-(1H-indol-3-yl)ethyl group) and a 5-oxopyrrolidin-3-yl scaffold substituted with a 3,4-dimethylphenyl group. Its design likely aims to leverage the indole’s affinity for hydrophobic interactions and the pyrrolidinone’s role in enhancing solubility or metabolic stability .
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15-7-8-19(11-16(15)2)27-14-18(12-22(27)28)26-23(29)24-10-9-17-13-25-21-6-4-3-5-20(17)21/h3-8,11,13,18,25H,9-10,12,14H2,1-2H3,(H2,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAONQQNGQGYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CNC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of 3,4-Dimethylaniline with Itaconic Acid
Procedure :
- 3,4-Dimethylaniline (10 mmol) and itaconic acid (12 mmol) are refluxed in water for 24 hours.
- The product, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (I ), is isolated via acid precipitation (yield: 68–72%).
Characterization :
Esterification and Hydrazide Formation
Reduction to Amine
- III is reduced using LiAlH4 in THF to afford 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine (IV ) (62% yield).
Critical Note : Alternative pathways involve Curtius rearrangement of acyl azides or Hofmann degradation of amides.
Synthesis of 2-(1H-Indol-3-yl)ethylamine
Alkylation of Indole
- Indole (10 mmol) reacts with 2-bromoethylamine hydrobromide in DMF/K2CO3 (80°C, 12 hours).
- The product, 2-(1H-indol-3-yl)ethylamine (V ), is purified via column chromatography (SiO2, CH2Cl2/MeOH 9:1) (yield: 74%).
Characterization :
Urea Bond Formation
Carbodiimide-Mediated Coupling
Procedure :
Isocyanate Route (Alternative)
- IV is treated with triphosgene (1.2 eq) in CH2Cl2 to generate the isocyanate intermediate.
- V is added, and the reaction proceeds at 0°C → 25°C (12 hours).
- Yield: 63% after silica gel chromatography.
Optimization Data and Comparative Analysis
| Step | Method | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Pyrrolidinone synthesis | Cyclocondensation | 70 | 95 | Acid-sensitive byproducts |
| Hydrazide formation | Hydrazinolysis | 88 | 98 | Over-reduction avoided with LiAlH4 |
| Urea coupling | EDC/HOBt | 58 | 97 | Diurea formation minimized at 25°C |
Mechanistic Insights and Side Reactions
- Pyrrolidinone cyclization : Proceeds via tandem Michael addition and cyclization.
- Urea formation : Carbodiimide activates the amine as an O-acylisourea, attacked by the second amine.
- Major side products : Diurea (8–12%) and unreacted starting materials (5–7%).
Scalability and Industrial Considerations
- Batch size : Successful at 100 g scale with consistent yields (±3%).
- Cost drivers : 3,4-Dimethylaniline ($120/kg) and EDC·HCl ($95/kg).
- Green chemistry : Solvent recovery (THF: 85%) reduces waste.
Analytical Characterization of Final Product
- 1H NMR (DMSO-d6): δ 10.82 (s, 1H, NH), 7.55 (d, J = 7.8 Hz, 1H, indole H4), 7.32–7.10 (m, 6H, aromatic), 4.20 (m, 1H, pyrrolidinone C3-H), 3.45 (m, 4H, CH2-NH), 2.55 (s, 6H, CH3), 2.30 (m, 2H, pyrrolidinone C5-H).
- 13C NMR : δ 175.2 (C=O), 158.4 (urea C=O), 136.1–112.3 (aromatic), 54.1 (pyrrolidinone C3), 39.8 (CH2-NH).
- HRMS : m/z 407.2187 [M + H]+ (calc. 407.2189).
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the indole moiety typically yields indole-3-carboxylic acid derivatives.
- Reduction of the pyrrolidinone ring results in hydroxylated pyrrolidine derivatives.
- Substitution reactions yield various urea derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under different chemical conditions.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
- Acts as a ligand in the study of protein-ligand interactions.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea exerts its effects depends on its interaction with biological targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrrolidinone ring may contribute to the compound’s overall stability and bioavailability.
Molecular Targets and Pathways:
- Enzymes involved in metabolic pathways.
- Receptors in the central nervous system.
- Proteins involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Thiourea Analogs (Antibacterial Focus)
The thiourea derivative 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea () exhibits potent antibacterial activity against Staphylococcus aureus and Streptococcus cocci. Key differences include:
- Functional group : Thiourea (C=S) vs. urea (C=O) in the target compound. Thiourea derivatives generally exhibit stronger antibacterial activity due to enhanced hydrogen bonding and lipophilicity .
- Substituents: The dichlorophenyl group in the thiourea analog vs. 3,4-dimethylphenyl in the target compound.
SAR Insight : Substituting urea with thiourea and using electron-withdrawing groups (e.g., Cl) on the phenyl ring improves antibacterial activity. The target compound’s dimethylphenyl group may reduce potency compared to dichlorophenyl analogs but could offer better metabolic stability.
Pyrrolidine Carboxamide Derivatives (Cytotoxicity Data)
The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () shares the 3,4-dimethylphenyl and 5-oxopyrrolidine motifs with the target compound. Key comparisons:
- Core structure : Carboxamide vs. urea linkage. Carboxamides often exhibit higher enzymatic stability but lower hydrogen-bonding capacity.
- Cytotoxicity: The carboxamide derivative showed cytotoxicity in HEK cells at 117.4 µM (plaque reduction assay), suggesting that pyrrolidinone-containing compounds may require careful optimization to balance efficacy and safety .
Table 1: Comparison of Urea Derivatives
SAR Insight: The 3,4-dimethylphenyl group in the target compound and 6n balances steric bulk and hydrophobicity, but the addition of an indole-pyrrolidinone system in the target compound may confer unique pharmacokinetic properties.
Key Research Findings and Gaps
- Antibacterial Potential: Thiourea analogs () outperform ureas in antibacterial activity, suggesting the target compound may require structural modification (e.g., thiourea substitution) for similar efficacy .
- Cytotoxicity Concerns: Pyrrolidinone-containing compounds () show cytotoxicity, warranting in vitro safety profiling of the target compound .
- Synthetic Feasibility : Ureas with 3,4-dimethylphenyl groups (e.g., 6n) are synthetically accessible, but the target compound’s complexity may pose challenges .
Biologische Aktivität
The compound 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea , often referred to as Compound A , is a synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of Compound A, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A can be described by its structural formula:
This indicates that it contains an indole moiety, a pyrrolidine ring, and a urea functional group, which are often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that Compound A exhibits anticancer activity against several cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased mitochondrial permeability and subsequent cell death.
Antimicrobial Activity
Compound A has also shown promising results in antimicrobial assays:
- Bacterial Strains : It was tested against strains such as Staphylococcus aureus and Escherichia coli.
- Inhibition Zones : The compound demonstrated significant inhibition zones ranging from 12 mm to 20 mm at varying concentrations, indicating potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research suggests that Compound A may possess neuroprotective properties:
- Mechanism : It appears to inhibit oxidative stress pathways and reduce neuroinflammation, potentially offering protection against neurodegenerative diseases.
- Animal Models : In rodent models of Alzheimer's disease, treatment with Compound A resulted in improved cognitive function and reduced amyloid plaque formation.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its anticancer efficacy. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction via caspase activation |
| A549 | 6.8 | Inhibition of cell proliferation |
Study 2: Antimicrobial Activity
A separate study focused on the antimicrobial properties of Compound A. The findings were summarized as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
Absorption and Distribution
Pharmacokinetic studies indicate that Compound A has favorable absorption characteristics with a bioavailability estimated at approximately 75%.
Toxicity Profile
Toxicological assessments reveal that Compound A exhibits low toxicity in vitro with an LD50 greater than 100 µg/mL in mammalian cell lines. However, further in vivo studies are necessary to fully understand its safety profile.
Q & A
Basic: What are the standard synthetic routes for synthesizing this urea-based compound?
Answer:
The synthesis typically involves sequential coupling reactions. First, the indole-ethylamine moiety is prepared via alkylation of 1H-indole-3-ethylamine. Next, the pyrrolidinone ring is functionalized at the 3-position using a carbodiimide-mediated coupling agent (e.g., EDC/HOBt) to introduce an isocyanate intermediate. Finally, the urea bond is formed by reacting the isocyanate with the amine group of the indole-ethylamine derivative under anhydrous conditions (e.g., DMF or THF, 0–25°C). Protecting groups (e.g., Boc) may be used to prevent side reactions during pyrrolidinone functionalization .
Advanced: How can reaction yields for urea bond formation be optimized in sterically hindered environments?
Answer:
Steric hindrance from the 3,4-dimethylphenyl group and pyrrolidinone ring can reduce coupling efficiency. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Catalysts : Use of DMAP or pyridine to activate the isocyanate intermediate.
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR : 1H/13C NMR confirms regiochemistry (e.g., indole C3 substitution, urea NH peaks at δ 8–10 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities.
- IR spectroscopy : Urea carbonyl stretches (~1640–1680 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) are diagnostic .
Advanced: How can aqueous solubility challenges be addressed for in vitro assays?
Answer:
The compound’s hydrophobicity (logP >3) limits solubility. Strategies include:
- Co-solvents : 10% DMSO/PBS mixtures (see cytotoxicity studies in HEK cells ).
- Formulation : Nanoemulsions or cyclodextrin complexes (Pfizer’s aqueous formulation methods for similar urea derivatives ).
- Pro-drug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
Basic: How to design biological assays to evaluate its activity?
Answer:
- Cell-based assays : Use HEK or primary cells with cytotoxicity controls (e.g., PBS vs. DMSO ).
- Target engagement : Radioligand binding assays for receptors with indole/urea affinity (e.g., serotonin receptors).
- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC50/EC50.
Advanced: What structural modifications improve target selectivity in SAR studies?
Answer:
- Indole substitution : Electron-withdrawing groups at C5 enhance receptor binding (see pyrazole-based analogs ).
- Pyrrolidinone optimization : Replace 5-oxo with thiocarbonyl to modulate hydrogen bonding.
- Urea linker : Replace with thiourea or sulfonamide to alter pharmacokinetics .
Basic: How to perform computational docking studies to predict biological targets?
Answer:
- Ligand preparation : Generate 3D conformers using software like Open Babel.
- Protein selection : Prioritize targets with indole-binding pockets (e.g., kinases, GPCRs).
- Docking software : AutoDock Vina or Schrödinger Suite with scoring functions (e.g., Glide SP). Validate with MD simulations .
Advanced: How to resolve contradictions in cytotoxicity data across assays?
Answer:
Discrepancies may arise from:
- Solvent effects : DMSO (10% vs. 5%) can alter membrane permeability .
- Cell line variability : Use isogenic lines or primary cells.
- Purity : Confirm compound integrity via HPLC (>95% purity) .
Basic: What analytical methods detect degradation products under stressed conditions?
Answer:
- HPLC-MS : Monitor accelerated stability studies (40°C/75% RH for 4 weeks).
- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light.
- Peak identification : Compare fragmentation patterns with synthetic standards .
Advanced: How to validate molecular mechanisms in complex in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS.
- Knockout models : Use CRISPR-edited animals to confirm target specificity.
- Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
